molecular formula C14H17N3O2S2 B2943563 1-(4-Methoxybenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea CAS No. 1207039-73-3

1-(4-Methoxybenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Cat. No.: B2943563
CAS No.: 1207039-73-3
M. Wt: 323.43
InChI Key: BPUQUNBDRIXZOB-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a synthetic heterocyclic urea compound designed for research applications in medicinal chemistry. This molecule integrates a benzyl moiety with a thiazole core, a structural motif found in compounds with a broad spectrum of documented biological activities . The presence of the thiourea group is of particular interest, as this moiety is known to facilitate hydrogen bonding with enzyme targets and has been incorporated into various tyrosine kinase inhibitors due to its ability to form bonds in ATP-binding cavities . Compounds of this class are frequently investigated for their potential antibacterial properties. Structurally related sulfone and sulfoxide substituted heterocyclic urea compounds have been described in patent literature as agents for the treatment of bacterial infections, including those caused by antibiotic-resistant strains . Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis and drug discovery efforts. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-19-12-5-3-10(4-6-12)7-15-13(18)17-14-16-11(8-20-2)9-21-14/h3-6,9H,7-8H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUQUNBDRIXZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea (CAS Number: 1207039-73-3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17N3O2S
  • Molecular Weight : 323.4 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities, and a methoxybenzyl group that may enhance its pharmacological properties.

Biological Activity Overview

  • Antiviral Activity : Compounds containing thiazole derivatives have been reported to exhibit antiviral properties. Research indicates that modifications at specific positions on the thiazole ring can significantly enhance antiviral activity against various viruses, including HIV and influenza .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results in inducing apoptosis in cancer cell lines, including those derived from melanoma and lung cancers . The mechanism often involves the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antimicrobial Activity : Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing significant minimum inhibitory concentrations (MICs) .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives can act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to the inhibition of replication in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can induce oxidative stress, contributing to apoptosis in cancer cells.

Case Studies and Experimental Data

Research has demonstrated that structural modifications on thiazoles can lead to enhanced biological activities. In one study, derivatives with specific substitutions showed improved cytotoxicity against various cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)Mechanism
1A54912.5Apoptosis via ROS
2MDA-MB-23115.0Cell cycle arrest
3HeLa10.0DNA intercalation

Comparative Analysis

Comparative studies have shown that compounds similar to this compound exhibit varying degrees of biological activity based on their structural features:

Structural FeatureBiological Activity
Methoxy GroupEnhanced solubility
Methylthio SubstitutionIncreased cytotoxicity
Thiazole RingBroad-spectrum activity

Chemical Reactions Analysis

Formation of the Urea Linkage

The urea bridge is constructed via carbodiimide-mediated coupling or reaction with isocyanates:

  • 4-Methoxybenzylamine reacts with 4-((methylthio)methyl)thiazol-2-yl isocyanate in anhydrous dichloromethane (DCM) .

  • Alternatively, 1,1′-thiocarbonyldiimidazole (TCDI) activates the amine for urea formation, as demonstrated in related piperazine-urea syntheses .

Optimized Protocol :

  • Reagents: TCDI, 4-methoxybenzylamine, and 4-((methylthio)methyl)thiazol-2-amine

  • Solvent: DCM or acetonitrile

  • Temperature: 40°C

  • Yield: ~65–78%

Oxidation of the Methylthio Group

The methylthio (-SCH3_3) group can be oxidized to sulfoxide (-SOCH3_3) or sulfone (-SO2_2CH3_3) using:

  • mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C .

  • H2_22O2_22/AcOH under reflux .

Modifications to the Urea Moiety

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields acylated ureas .

Stability and Reactivity Insights

  • pH Sensitivity : The urea bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Decomposition occurs above 200°C, with the thiazole ring remaining intact up to 150°C .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements are compared to analogs in Table 1.

Table 1: Structural Comparison of Urea-Thiazole Derivatives

Compound Name Benzyl Substituent Thiazole Substituent Key Functional Groups Biological Target/Activity
Target Compound 4-Methoxybenzyl 4-((Methylthio)methyl) Urea, Thiazole, Methoxy Potential kinase inhibitor (inferred from analogs)
RKI-1313 3-Methoxybenzyl 4-(Pyridin-4-yl) Urea, Thiazole, Pyridine Rho-associated kinase (ROCK) inhibitor
RKI-1447 3-Hydroxybenzyl 4-(Pyridin-4-yl) Urea, Thiazole, Hydroxy ROCK inhibitor (enhanced solubility due to -OH)
11e () 4-Methoxybenzyl Tetrazole-quinoline Urea, Tetrazole, Trifluoromethyl Antihypertensive (structural analog)
FabK Inhibitors Varied (e.g., bromophenyl) 5-(Trifluoromethylpyridyl)thio Urea, Thiazole/Benzothiazole FabK enzyme (IC₅₀ = 0.10–0.24 μM)
1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea 4-Methoxybenzyl Oxadiazole Urea, Oxadiazole Not reported (structural analog)
Key Observations:
  • Benzyl Substituent Position : The 4-methoxy group in the target compound contrasts with the 3-methoxy or 3-hydroxy groups in RKI-1313 and RKI-1445. Positional isomerism may influence target selectivity and metabolic stability .
  • Heterocyclic Replacements : Replacing thiazole with oxadiazole () or thiadiazole () alters ring electronics and steric bulk, impacting binding interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Solubility Key Features
Target Compound ~335.4 ~2.5 Moderate (methoxy enhances solubility) Methylthio group increases lipophilicity
RKI-1313 340.4 2.08 Low (3-methoxy) Pyridine improves target binding
RKI-1447 340.4 ~1.5 High (hydroxy group) -OH enhances aqueous solubility
FabK Inhibitors ~450–500 3.0–4.0 Low (CF₃, Cl substituents) High enzyme affinity but poor bioavailability
Key Observations:
  • The target compound’s methylthio-methyl group may improve blood-brain barrier penetration compared to polar substituents like -OH or pyridine.
  • Methoxy groups generally enhance metabolic stability compared to unmasked aromatic rings .

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